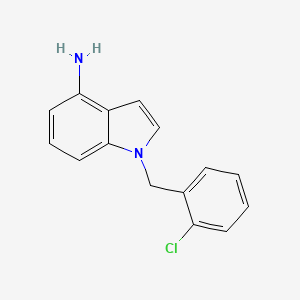

1-(2-Chlorobenzyl)-1H-indol-4-amine

Description

1-(2-Chlorobenzyl)-1H-indol-4-amine is an indole derivative characterized by a 2-chlorobenzyl group substituted at the 1-position of the indole ring and an amine group at the 4-position. The 2-chlorobenzyl substituent introduces steric and electronic effects that influence its physicochemical properties and reactivity compared to other positional isomers or halogenated analogs.

Properties

Molecular Formula |

C15H13ClN2 |

|---|---|

Molecular Weight |

256.73 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]indol-4-amine |

InChI |

InChI=1S/C15H13ClN2/c16-13-5-2-1-4-11(13)10-18-9-8-12-14(17)6-3-7-15(12)18/h1-9H,10,17H2 |

InChI Key |

SYLBAUNPYXRRBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1H-indol-4-amine typically involves the reaction of 2-chlorobenzyl chloride with indole-4-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or dimethylformamide (DMF) to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-indol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the indole ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of corresponding indole-4-carboxylic acid derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chlorobenzyl)-1H-indol-4-amine serves as a scaffold for developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance pharmacological properties.

Potential Therapeutic Areas:

- Anticancer Activity: Compounds similar to this compound have shown promise in inhibiting tumor growth. For instance, studies on indole derivatives indicate potential cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties: Research indicates that indole derivatives possess antimicrobial activities, making them candidates for developing new antibiotics .

The biological profile of this compound includes:

- Interaction with Biological Targets: The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is essential for its efficacy as a drug candidate .

- Inflammatory Response Modulation: Similar compounds have been evaluated for their ability to inhibit inflammatory factors such as IL-6 and IL-8, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of indole derivatives showed that compounds with similar structures to this compound exhibited significant inhibitory effects on various tumor cell lines. For example, a derivative demonstrated an IC50 value of 0.09 nM against specific cancer cells, indicating high potency .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial activity of indole derivatives has revealed promising results. In vitro studies showed that certain modifications to the indole structure enhanced antibacterial efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Positional Isomerism: The position of the chlorobenzyl group (2- vs. 4-) and the amine group (4- vs. For example, (4-Chlorobenzyl)-(1H-indol-6-yl)-amine exhibits a distinct melting point (135–137°C) due to enhanced crystallinity from para-substitution .

- Halogen Effects : Replacing chlorine with fluorine (as in 6-fluoro-1H-indol-4-amine) reduces molecular weight and increases volatility (boiling point 361°C) due to weaker intermolecular interactions .

Biological Activity

1-(2-Chlorobenzyl)-1H-indol-4-amine is an organic compound that belongs to the indole family, characterized by its unique structure featuring a 2-chlorobenzyl group and an amine functional group. Its molecular formula is C16H15ClN2, with a molecular weight of approximately 284.76 g/mol. The presence of the chlorine atom in the benzyl moiety is significant as it can influence the compound's reactivity and biological activity. This article reviews the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

The compound can be synthesized through various methods, which emphasize its versatility in organic synthesis. The synthetic routes often involve reactions that modify the indole structure to enhance its properties or yield derivatives with potential medicinal applications.

Biological Activities

This compound exhibits a range of biological activities, particularly in pharmacology. Indole derivatives are known for their diverse biological profiles, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against gram-positive bacteria and mycobacteria, indicating potential applications in treating infections .

- Neuroprotective Effects : Research indicates that indole derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's .

- Cytotoxic Effects : Some studies have evaluated the cytotoxicity of indole derivatives against various cancer cell lines, suggesting that they may serve as leads for anticancer drug development .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The 2-chlorobenzyl substitution enhances its reactivity and binding affinity to target proteins compared to other indole derivatives lacking this substitution. This characteristic could lead to distinct therapeutic applications not observed in structurally similar compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | Naturally occurring plant hormone | Involved in plant growth regulation |

| 1H-Indole-3-butanoic acid | Lacks the chlorobenzyl group | Synthetic derivative used in various studies |

| 5-Methylindole | Contains a methyl group at position five | Exhibits distinct biological activities |

| 3-(2-Chlorobenzyl)indole | Similar chlorobenzyl substitution | Potentially different binding affinities |

The interactions of this compound with specific biological targets are crucial for understanding its pharmacological effects. Research has indicated that compounds with similar structures often interact with enzymes or receptors within biological systems, modulating their activity. For instance:

- Acetylcholinesterase Inhibition : Some indole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Neuroprotective Studies : A series of indole-based compounds were evaluated for their protective effects against neuroinflammation and neurodegeneration, showing promising results in reducing pro-inflammatory cytokines .

- Antimicrobial Studies : A comparative study demonstrated that certain indole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, outperforming some clinically used antibiotics .

- Cytotoxicity Assays : Investigations into the cytotoxic effects on cancer cell lines revealed that some derivatives had submicromolar activity against specific cancer types, indicating potential as anticancer agents .

Q & A

Q. How to design a SAR study balancing synthetic feasibility and biological relevance?

- Methodology :

- Scaffold Prioritization : Focus on derivatives with ≤3 synthetic steps (e.g., halogenation, amidation) .

- High-Throughput Screening : Use 96-well plates for parallel synthesis and HT-ADMET profiling .

- Fragment-Based Design : Merge indole cores with privileged fragments (e.g., benzimidazoles) via click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.